molecular formula C19H24N6O2S B6436245 N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2549017-16-3

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6436245
CAS No.: 2549017-16-3
M. Wt: 400.5 g/mol
InChI Key: FRBCITKQZYXGQZ-UHFFFAOYSA-N
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Description

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with methyl groups at positions 1 and 4. A pyrrolidin-3-yl group is attached to position 4 of the core, further functionalized with an N-methyl-1-phenylmethanesulfonamide moiety. The pyrazolo-pyrimidine scaffold is commonly associated with kinase inhibition activity, while the sulfonamide group may enhance solubility and target binding.

Properties

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-14-21-18-17(11-20-23(18)2)19(22-14)25-10-9-16(12-25)24(3)28(26,27)13-15-7-5-4-6-8-15/h4-8,11,16H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCITKQZYXGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Subcellular Localization

Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit CDK2, a key enzyme in cell cycle regulation. This suggests that these compounds may localize to the nucleus where cell cycle regulation occurs.

Biological Activity

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

  • Molecular Formula : C17H20N10O2S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2197940-79-5

The structure features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities including antitumor effects.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies :
    • A study reported that derivatives of pyrazolo[3,4-d]pyrimidine demonstrated high inhibitory activity against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values ranging from 1.74 µM to 9.20 µM compared to doxorubicin as a control .
  • Mechanism of Action :
    • Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. For example, apoptosis was significantly induced in A549 cells treated with a related compound at concentrations of 2.0–4.0 µM .

Structure-Activity Relationship (SAR)

The structure of the pyrazolo[3,4-d]pyrimidine scaffold plays a crucial role in the compound's biological activity:

CompoundIC50 (µM)Cell Line
1a 2.24A549 (Lung)
1d 1.74MCF-7 (Breast)
Doxorubicin 9.20A549 (Lung)

This table illustrates how modifications to the scaffold can enhance or diminish anticancer activity.

Case Studies and Experimental Data

Several studies have focused on the biological evaluation of related compounds:

  • Compound 12b , a derivative of the pyrazolo[3,4-d]pyrimidine series, showed potent anti-proliferative activities with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • The same compound also demonstrated exceptional kinase inhibitory activities against wild-type EGFR and mutant EGFR T790M with IC50 values of 0.016 µM and 0.236 µM respectively, indicating its potential as an epidermal growth factor receptor inhibitor .

Apoptotic Induction and Cell Cycle Arrest

Research has shown that these compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells:

  • In treated A549 cells, a significant increase in apoptotic cell populations was observed with a distinct sub-G1 peak indicating apoptosis .
  • The ratio of pro-apoptotic protein BAX to anti-apoptotic protein Bcl-2 increased significantly upon treatment with these compounds, further supporting their role as apoptotic inducers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide can be contrasted with related pyrazolo-pyrimidine derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key differences include:

Structural Analysis

  • Core Modifications: The target compound’s 1,6-dimethylpyrazolo-pyrimidine core may confer rigidity and metabolic stability compared to the unmodified pyrazolo-pyrimidine in Example 53. The amino group in Example 53’s core could enhance hydrogen bonding but reduce lipophilicity .
  • In contrast, the target compound’s pyrrolidine-piperazine-like moiety and phenylmethanesulfonamide may favor solubility and receptor subtype selectivity.
  • Synthetic Routes : Example 53 employs a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative and palladium catalyst , whereas the target compound’s synthesis likely involves nucleophilic substitution or sulfonamide coupling, given its structural motifs.

Pharmacological Implications

  • Example 53’s fluorinated chromenone and sulfonamide groups suggest activity against kinases or topoisomerases, common targets in cancer therapy. The fluorine atoms may enhance bioavailability and binding affinity .
  • The target compound’s pyrrolidine and phenylmethanesulfonamide groups could modulate pharmacokinetics, such as blood-brain barrier penetration or cytochrome P450 interactions, though experimental validation is required.

Research Findings and Limitations

  • Example 53 : Demonstrated moderate synthetic yield (28%) and a melting point indicative of crystalline stability. Its mass spectrometry data (589.1 M+1) confirm successful synthesis .
  • Target Compound: No experimental data are available in the provided sources. Structural analogs suggest that methyl groups on the pyrazolo-pyrimidine core may reduce metabolic degradation, while the sulfonamide could improve aqueous solubility.

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